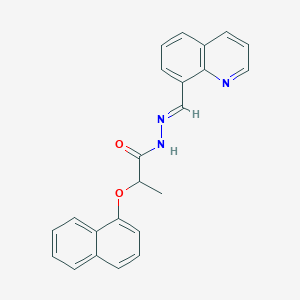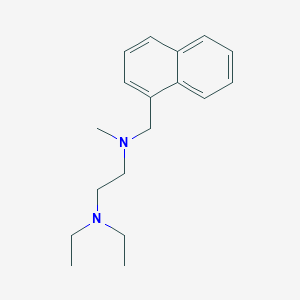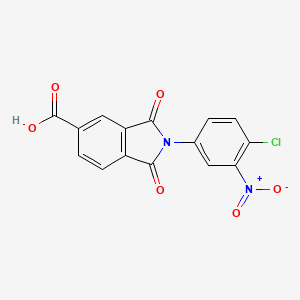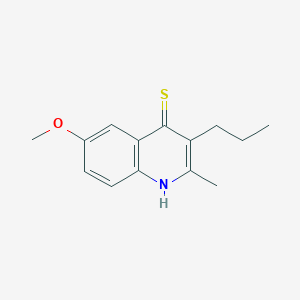
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide, also known as NQPA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in the growth and survival of cancer cells. It also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is its potential use in cancer research. It has been found to be effective against various types of cancer and has shown promising results in preclinical studies. However, there are also some limitations to using 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide. One area of interest is the development of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide derivatives that are more potent and selective in their anti-cancer activity. Another area of research is the investigation of the potential use of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide and its potential side effects in humans.
Conclusion:
In conclusion, 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is a chemical compound that has gained attention in scientific research due to its potential use in various applications, particularly in cancer research. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown promising results in preclinical studies. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide involves the reaction of 2-(1-naphthyloxy)acetic acid with 8-hydroxyquinoline-2-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide in a solid form.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has been studied for its potential use in various scientific research applications. One of the most significant applications of 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide is in the field of cancer research. Studies have shown that 2-(1-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16(28-21-13-5-8-17-7-2-3-12-20(17)21)23(27)26-25-15-19-10-4-9-18-11-6-14-24-22(18)19/h2-16H,1H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZNXGHJPOXLNM-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)



![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)


![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)


![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

